3,9-Dihydroxypterocarpan 3,9-Dihydroxypterocarpan (6aR,11aR)-3,9-dihydroxypterocarpan is a member of pterocarpans.
3,9-Dihydroxypterocarpan is a natural product found in Erythrina fusca, Amorpha fruticosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 61135-91-9
VCID: VC21336903
InChI: InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1
SMILES:
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

3,9-Dihydroxypterocarpan

CAS No.: 61135-91-9

VCID: VC21336903

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

3,9-Dihydroxypterocarpan - 61135-91-9

Description

3,9-Dihydroxypterocarpan is a naturally occurring compound belonging to the pterocarpan family, which is known for its diverse biological activities. This compound has been identified in various plant species, including Erythrina fusca and Amorpha fruticosa . The molecular formula of 3,9-Dihydroxypterocarpan is C15H12O4, with a molecular weight of 256.25 g/mol .

Biological Significance

3,9-Dihydroxypterocarpan is involved in plant defense mechanisms, particularly in the biosynthesis of glyceollin, a phytoalexin produced by soybeans in response to fungal infections. The enzyme 3,9-dihydroxypterocarpan 6A-monooxygenase plays a crucial role in this process .

Research Findings

Research on 3,9-Dihydroxypterocarpan has focused on its role in plant defense and its potential applications in agriculture and medicine. Studies have shown that compounds related to pterocarpans can exhibit various biological activities, including antimicrobial and anticancer properties .

Research AreaFindings
Plant DefenseInvolved in glyceollin biosynthesis, enhancing plant resistance to pathogens .
Biological ActivitiesPotential antimicrobial and anticancer properties, though specific studies on 3,9-Dihydroxypterocarpan are limited .

Synthesis and Derivatives

While direct synthesis methods for 3,9-Dihydroxypterocarpan are not widely reported, related compounds like pterocarpans can be synthesized from isoflavones through efficient one-pot transformations . Derivatives such as 3,9-Dihydroxy-4-Prenyl-[6aR;11aR]Pterocarpan have been identified in other plant species, highlighting the diversity of pterocarpan structures .

DerivativeDescription
3,9-Dihydroxy-4-Prenyl-[6aR;11aR]PterocarpanFound in Erythrina abyssinica, with a molecular weight of 324.4 g/mol .
CAS No. 61135-91-9
Product Name 3,9-Dihydroxypterocarpan
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name (6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Standard InChI InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1
Standard InChIKey ODMIEGVTNZNSLD-WFASDCNBSA-N
Isomeric SMILES C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Canonical SMILES C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Synonyms 3,9-Dihydroxypterocarpan; (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
PubChem Compound 162933
Last Modified Aug 15 2023

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